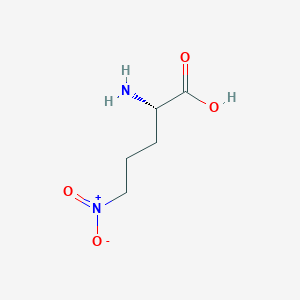

5-Nitro-L-norvaline

Description

Structure

3D Structure

Properties

CAS No. |

21753-92-4 |

|---|---|

Molecular Formula |

C5H10N2O4 |

Molecular Weight |

162.14 g/mol |

IUPAC Name |

(2S)-2-amino-5-nitropentanoic acid |

InChI |

InChI=1S/C5H10N2O4/c6-4(5(8)9)2-1-3-7(10)11/h4H,1-3,6H2,(H,8,9)/t4-/m0/s1 |

InChI Key |

XEPMGNVHTHVQNX-BYPYZUCNSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)C[N+](=O)[O-] |

Canonical SMILES |

C(CC(C(=O)O)N)C[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Nitro-L-norvaline: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-L-norvaline, with the systematic IUPAC name (2S)-2-amino-5-nitropentanoic acid, is a synthetic amino acid analogue of significant interest in biochemical and pharmacological research. Its structure, featuring a nitro group at the 5-position of the norvaline backbone, confers unique chemical and biological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Particular focus is placed on its mechanism of action as an inactivator of pyridoxal 5'-phosphate (PLP)-dependent enzymes and the downstream cellular signaling consequences. This document is intended to serve as a valuable resource for researchers exploring the therapeutic potential and biochemical applications of this compound.

Chemical Structure and Identification

This compound is a chiral molecule belonging to the class of alpha-amino acids. The presence of the nitro functional group significantly alters its electronic and steric properties compared to its parent amino acid, L-norvaline.

Chemical Identifiers:

-

IUPAC Name: (2S)-2-amino-5-nitropentanoic acid[1]

-

Canonical SMILES: C(CC--INVALID-LINK--[O-])C(C(=O)O)N

-

InChI Key: InChI=1S/C5H10N2O4/c6-4(5(8)9)2-1-3-7(10)11/h4H,1-3,6H2,(H,8,9)/t4-/m0/s1[2]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in experimental settings and for the development of potential drug delivery systems. The following table summarizes key computed and experimental properties.

| Property | Value | Reference |

| Molecular Weight | 162.14 g/mol | [1] |

| Exact Mass | 162.06405680 g/mol | [1] |

| Boiling Point (at 760 mmHg) | 328.6 °C | [2] |

| Flash Point | 152.5 °C | [2] |

| Density | 1.323 g/cm³ | [2] |

| XLogP3 | -2.8 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Topological Polar Surface Area | 109 Ų | [1] |

| Refractive Index | 1.504 | [2] |

| Vapour Pressure (at 25°C) | 3.71E-05 mmHg | [2] |

Biological Activity and Mechanism of Action

The primary established biological activity of this compound is its role as a mechanism-based inactivator of pyridoxal 5'-phosphate (PLP)-dependent enzymes, particularly aminotransferases.[3]

Inactivation of Aminotransferases

This compound has been shown to inactivate several key aminotransferases, including:

-

Aspartate Aminotransferase (AST) [3]

-

Alanine Aminotransferase (ALT) [3]

-

4-Aminobutyrate Transaminase (GABA-T) [3]

The inactivation mechanism is believed to involve the formation of a covalent adduct with the PLP cofactor, rendering the enzyme catalytically inactive.

Downstream Signaling Pathways

The inhibition of aminotransferases by this compound has significant downstream consequences on cellular metabolism and signaling. By disrupting amino acid metabolism, it can lead to a cellular energy deficit, which in turn activates key stress-responsive signaling pathways.

Caption: Signaling pathway initiated by this compound.

Experimental Protocols

Synthesis of this compound

References

The Discovery and Synthesis of 5-Nitro-L-norvaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-L-norvaline, a non-proteinogenic amino acid, has garnered interest in the scientific community for its role as an inactivator of pyridoxal 5'-phosphate (PLP)-dependent enzymes. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, presenting detailed experimental protocols, quantitative data, and visual representations of its synthesis and mechanism of action. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in enzymology, medicinal chemistry, and drug development.

Discovery and Biological Significance

This compound was first described in the scientific literature as a potent inactivator of various pyridoxal 5'-phosphate-dependent enzymes. Its structural similarity to L-glutamate allows it to interact with the active sites of these enzymes, leading to their irreversible inhibition. This property has made this compound a useful tool for studying the mechanisms of these enzymes and for exploring potential therapeutic applications where inhibition of specific PLP-dependent pathways is desired.

A key study published in 1981 by Alston and Bright in FEBS Letters detailed the inactivation of several transaminases, including 4-aminobutyrate transaminase, alanine transaminase, and aspartate aminotransferase, by this compound.[1] This research highlighted the compound's potential as a selective inhibitor and paved the way for its use in biochemical and pharmacological research.

Chemical Synthesis of this compound

The synthesis of optically active this compound was first reported by P. Karrer and A. Nicola in 1969. The multi-step synthesis starts from L-ornithine and involves the protection of the amino groups, followed by a substitution reaction to introduce the nitro group, and subsequent deprotection steps.

Synthesis Workflow

The overall synthetic route for this compound is depicted below.

References

5-Nitro-L-norvaline: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Nitro-L-norvaline, a nitro-derivative of the non-proteinogenic amino acid L-norvaline. This document consolidates available data on its chemical properties, potential biological activities, and associated signaling pathways, with a particular focus on its relationship to the well-studied parent compound, L-norvaline.

Core Compound Data

This compound is a derivative of L-norvaline characterized by the presence of a nitro group. This modification significantly alters its chemical properties and potentially its biological activity.

| Property | Value | Source |

| CAS Number | 21753-92-4 | [1][2] |

| Molecular Formula | C₅H₁₀N₂O₄ | [1][2] |

| Molecular Weight | 162.14 g/mol | [1][2] |

| Canonical SMILES | C(CC(C(=O)O)N)--INVALID-LINK--[O-] | Inferred from structure |

| Physical Description | Solid (predicted) | General chemical knowledge |

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow:

Caption: Hypothetical workflow for the synthesis of this compound.

Experimental Protocols:

Detailed experimental protocols for this compound are scarce. However, based on its known interaction with pyridoxal 5'-phosphate-dependent enzymes, a general enzyme inhibition assay protocol can be outlined.

Table 2: General Enzyme Inhibition Assay Protocol

| Step | Procedure |

| 1. Reagent Preparation | Prepare buffer solution (e.g., phosphate buffer at physiological pH), substrate solution, enzyme solution, and a stock solution of this compound in a suitable solvent. |

| 2. Assay Setup | In a microplate, add the buffer, varying concentrations of this compound, and the enzyme solution. Incubate for a predetermined time to allow for inhibitor-enzyme interaction. |

| 3. Reaction Initiation | Initiate the enzymatic reaction by adding the substrate to each well. |

| 4. Data Acquisition | Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry). |

| 5. Data Analysis | Plot the enzyme activity as a function of the inhibitor concentration. Determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the enzyme's activity. |

Biological Activity and Signaling Pathways

The primary reported biological activity of this compound is the inactivation of pyridoxal 5'-phosphate-dependent enzymes[1]. This suggests a potential role in modulating various metabolic pathways that rely on these enzymes.

Due to the limited specific data on this compound, the well-documented biological activities of its parent compound, L-norvaline, provide a valuable framework for understanding its potential mechanisms of action. L-norvaline is a known inhibitor of the enzyme arginase, which plays a crucial role in the nitric oxide (NO) signaling pathway.

The L-Norvaline-Arginase-NO Signaling Pathway:

Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine for NOS, leading to enhanced NO production. Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses.

Caption: The inhibitory effect of L-norvaline on the arginase-nitric oxide pathway.

The introduction of a nitro group to form this compound could potentially modulate this inhibitory activity or introduce new biological functions. Further research is required to elucidate the specific effects of this compound on arginase and other enzymes, and to understand how it influences the intricate network of cellular signaling pathways.

Conclusion

This compound is a compound with defined chemical properties but currently limited detailed biological characterization. Its structural relationship to L-norvaline suggests a potential role in modulating the nitric oxide signaling pathway through arginase inhibition. The finding that it inactivates pyridoxal 5'-phosphate-dependent enzymes opens another avenue for investigation. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting the need for further experimental studies to fully uncover the therapeutic potential of this compound.

References

The Theoretical Mechanism of Action of 5-Nitro-L-norvaline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-L-norvaline is a derivative of the non-proteinogenic amino acid L-norvaline. While specific research on the 5-nitro derivative is limited in publicly available literature, its mechanism of action can be theoretically extrapolated from its structural similarity to L-norvaline and the known biochemical effects of nitro-modifications. This document provides a comprehensive overview of the theoretical mechanism of action of this compound, focusing on its potential as an enzyme inhibitor. The primary targets are postulated to be arginase and nitric oxide synthase (NOS), key enzymes in the L-arginine metabolic pathway. Furthermore, its potential interaction with pyridoxal 5'-phosphate (PLP)-dependent enzymes is explored. This guide includes postulated signaling pathways, hypothetical experimental protocols for characterization, and a summary of relevant quantitative data for related compounds to provide a framework for future research.

Introduction

L-norvaline, an isomer of the branched-chain amino acid valine, is recognized as an inhibitor of the enzyme arginase.[1][2] Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine.[2] By inhibiting arginase, L-norvaline can increase the bioavailability of L-arginine for NOS, thereby promoting the production of nitric oxide (NO).[3] NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune regulation.[3] The introduction of a nitro group to the L-norvaline structure to form this compound suggests a potential modulation of its inhibitory activity and pharmacokinetic properties. Nitro groups can act as bioisosteres of carboxyl groups and can influence the electronic properties of a molecule, potentially altering its binding affinity for target enzymes.

Postulated Primary Mechanism of Action: Inhibition of Arginase

The principal theoretical mechanism of action of this compound is the inhibition of arginase. Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[4] There are two main isoforms of arginase: Arginase I (cytosolic, predominantly in the liver) and Arginase II (mitochondrial, found in various tissues).[5] By inhibiting arginase, this compound would theoretically increase the intracellular concentration of L-arginine, making it more available for nitric oxide synthase (NOS).

The L-Arginine/Nitric Oxide Signaling Pathway

The interplay between arginase and NOS is crucial for regulating NO production. When L-arginine levels are sufficient, endothelial NOS (eNOS) produces NO, which activates soluble guanylyl cyclase (sGC) in smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation. When arginase activity is high, it depletes the L-arginine pool, leading to reduced NO production and endothelial dysfunction.

Figure 1: Postulated signaling pathway of this compound in endothelial cells.

Potential Secondary Mechanism of Action: Direct Inhibition of Nitric Oxide Synthase

While the primary hypothesis centers on arginase inhibition, it is also plausible that this compound could directly interact with and inhibit nitric oxide synthase (NOS). L-arginine analogs are well-known inhibitors of NOS.[6] The structural similarity of this compound to L-arginine might allow it to bind to the active site of NOS, thereby acting as a competitive inhibitor. The nitro group could potentially enhance this binding. It is important to note that non-selective inhibition of all NOS isoforms (nNOS, iNOS, and eNOS) can lead to undesirable side effects, such as hypertension.[7]

Interaction with Pyridoxal 5'-Phosphate (PLP)-Dependent Enzymes

An early study indicated that this compound can inactivate pyridoxal 5'-phosphate (PLP)-dependent enzymes.[8] PLP is a vital coenzyme for a vast array of enzymatic reactions, particularly in amino acid metabolism, including transamination, decarboxylation, and racemization.[9] The mechanism of inactivation likely involves the formation of a stable adduct with the PLP cofactor in the enzyme's active site, rendering the enzyme inactive. This suggests that this compound may have broader biological effects beyond the L-arginine/NO pathway, which would require careful investigation in any drug development program.

Figure 2: Theoretical inactivation of PLP-dependent enzymes.

Quantitative Data for this compound and Related Compounds

| Compound | Target Enzyme | Species/Source | Inhibition Constant (Ki) | IC50 | Reference(s) |

| L-Norvaline | Arginase | Activated Macrophages | - | ~10 mM (for 50% urea reduction) | [2] |

| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Arginase I | Rat | 0.5 µM | - | [10] |

| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Arginase II | Human | 0.05 µM | - | [10] |

| NG-Nitro-L-arginine (L-NNA) | nNOS | Bovine Brain | 15 nM (Kd) | - | [6] |

| NG-Nitro-L-arginine (L-NNA) | iNOS | Mouse Macrophage | 4.4 µM | - | [6] |

| NG-Nitro-L-arginine methyl ester (L-NAME) | NOS | Purified Brain | - | 70 µM | [11] |

Hypothetical Experimental Protocols

To empirically determine the mechanism of action of this compound, a series of biochemical and cell-based assays would be required. The following are detailed, hypothetical protocols for key experiments.

Arginase Inhibition Assay (Colorimetric)

This assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase. A decrease in urea production in the presence of this compound would indicate inhibition.

Materials:

-

Purified Arginase I or II

-

L-arginine solution (substrate)

-

This compound (test inhibitor)

-

Arginase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)

-

Urea colorimetric detection reagents (e.g., α-isonitrosopropiophenone)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

In a 96-well plate, add increasing concentrations of this compound to triplicate wells. Include a vehicle control (no inhibitor) and a positive control inhibitor (e.g., nor-NOHA).

-

Add a solution of purified arginase to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the L-arginine substrate solution to all wells.

-

Incubate the plate at 37°C for a set period (e.g., 30-60 minutes).

-

Stop the reaction by adding a strong acid (e.g., a mixture of sulfuric, phosphoric, and acetic acids).

-

Add the urea colorimetric reagent and heat the plate to allow for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Figure 3: Experimental workflow for an arginase inhibition assay.

Nitric Oxide Synthase (NOS) Activity Assay (Radiometric)

This assay measures the conversion of [3H]L-arginine to [3H]L-citrulline by NOS. Inhibition of this conversion by this compound would indicate direct NOS inhibition.

Materials:

-

Purified nNOS, iNOS, or eNOS, or cell lysates containing NOS

-

[3H]L-arginine (radiolabeled substrate)

-

This compound (test inhibitor)

-

NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing necessary cofactors like NADPH, FAD, FMN, and tetrahydrobiopterin)

-

Cation exchange resin (e.g., Dowex AG 50W-X8)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing NOS assay buffer, cofactors, and the purified NOS enzyme or cell lysate.

-

Add increasing concentrations of this compound to the reaction mixtures. Include a vehicle control and a known NOS inhibitor (e.g., L-NAME).

-

Initiate the reaction by adding [3H]L-arginine.

-

Incubate at 37°C for a defined time (e.g., 15-30 minutes).

-

Stop the reaction by adding a stop buffer containing EDTA.

-

Separate the unreacted [3H]L-arginine from the product [3H]L-citrulline by passing the reaction mixture through a cation exchange resin column. [3H]L-arginine (positively charged) will bind to the resin, while [3H]L-citrulline (neutral) will flow through.

-

Collect the eluate containing [3H]L-citrulline.

-

Add scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.

-

Determine the NOS activity and the inhibitory effect of this compound.

Cell-Based Assay for NO Production in Endothelial Cells

This assay measures the production of NO in a cellular context, such as in human umbilical vein endothelial cells (HUVEC), in response to this compound.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVEC)

-

Cell culture medium and supplements

-

This compound

-

NO detection reagent (e.g., Griess reagent for nitrite, or a fluorescent NO probe)

-

Cell lysis buffer

-

Protein assay kit

Procedure:

-

Culture HUVEC in multi-well plates until they reach confluence.

-

Treat the cells with various concentrations of this compound for a specified duration. Include untreated controls. To confirm the mechanism, co-treatment with a NOS inhibitor (L-NAME) can be performed.

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent, or measure intracellular NO using a fluorescent probe and a plate reader or fluorescence microscope.

-

Lyse the cells and determine the total protein concentration to normalize the NO production data.

-

Analyze the dose-dependent effect of this compound on NO production.

Conclusion

The theoretical mechanism of action of this compound is primarily centered on its potential to inhibit arginase, thereby increasing the bioavailability of L-arginine for nitric oxide synthesis. This could have significant therapeutic implications for conditions associated with endothelial dysfunction. However, the potential for direct inhibition of nitric oxide synthase and the off-target effects on pyridoxal 5'-phosphate-dependent enzymes must be thoroughly investigated. The experimental protocols outlined in this guide provide a roadmap for the systematic evaluation of this compound's biochemical and cellular activities. Further research, including detailed kinetic studies and in vivo experiments, is essential to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arginase modulates nitric oxide production in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jyoungpharm.org [jyoungpharm.org]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. Selective inhibition of constitutive nitric oxide synthase by L-NG-nitroarginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 8. Inactivation of pyridoxal 5'-phosphate-dependent enzymes by this compound, an analog of L-glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Norvaline and Its Derivatives: A Technical Review of a Promising Arginase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-norvaline is a non-proteinogenic amino acid, an isomer of the branched-chain amino acid L-valine. Unlike L-valine, L-norvaline features an unbranched, linear side chain. While not incorporated into proteins via ribosomal synthesis, it has garnered significant scientific interest due to its primary biological activity as an inhibitor of the enzyme arginase. By modulating the L-arginine metabolic pathway, L-norvaline indirectly increases the production of nitric oxide (NO), a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune regulation. This activity positions L-norvaline and its potential derivatives as promising therapeutic agents for a range of conditions, from cardiovascular diseases to neurodegenerative disorders.

Core Mechanism of Action and Signaling Pathways

The principal mechanism of L-norvaline revolves around its inhibition of arginase. There are two main isoforms of this enzyme: Arginase I (cytosolic, highly expressed in the liver as part of the urea cycle) and Arginase II (mitochondrial, found in various tissues including the kidneys and brain). Both isoforms catalyze the hydrolysis of L-arginine into L-ornithine and urea.

This catalytic action places arginase in direct competition with nitric oxide synthase (NOS) enzymes (eNOS, nNOS, iNOS), which also use L-arginine as a substrate to produce nitric oxide and L-citrulline. In pathological states characterized by elevated arginase activity—such as hypertension, atherosclerosis, and neuroinflammation—the increased consumption of L-arginine by arginase can lead to a localized substrate deficiency for NOS. This "uncouples" the NOS enzyme, causing it to produce superoxide radicals instead of NO, further contributing to oxidative stress and endothelial dysfunction.

L-norvaline, acting as an arginase inhibitor, mitigates this pathological competition. By binding to arginase, it reduces the enzyme's ability to break down L-arginine, thereby increasing the bioavailability of this amino acid for NOS. The result is restored or enhanced nitric oxide production, which can lead to vasodilation, improved blood flow, and reduced inflammation.[1][2] One study found that L-norvaline boosted nitric oxide production by 55%.[3]

Beyond the canonical NO pathway, research has shown that L-norvaline can influence other signaling cascades. It has been identified as an inhibitor of ribosomal protein S6 kinase β-1 (S6K1), a downstream effector of the mTOR pathway involved in cell growth, metabolism, and inflammatory responses.[4] In preclinical models of Alzheimer's disease, treatment with L-norvaline has been shown to activate several critical biological processes involved in cell survival, neuroplasticity, and immune response, including the neuregulin pathway, ERK/MAPK signaling, and synaptic long-term depression.[5][[“]]

Data Presentation: Efficacy and Potency

Quantitative data on L-norvaline is primarily derived from preclinical in vitro and in vivo models. While it is widely cited as an arginase inhibitor, a specific IC50 or Ki value is not consistently reported in peer-reviewed literature, with some studies using high concentrations (e.g., 10 mM) to demonstrate effective inhibition in cell lysates.[7] For context, other well-characterized arginase inhibitors, such as Nω-hydroxy-nor-L-arginine (nor-NOHA), exhibit more potent activity.

The tables below summarize key quantitative findings from preclinical studies.

Table 1: Efficacy of L-Norvaline in Preclinical Models

| Model System | Condition | Dosage & Duration | Key Quantitative Outcomes | Reference(s) |

| 3xTg-AD Mice | Alzheimer's Disease | 250 mg/L in drinking water for 2.5 months | ▲ ~20% increase in dendritic spine density; ▲ 17.2% increase in PSD-95 levels; Significant reduction in Aβ immunoreactivity in CA1, CA3, CA4. | [3][8] |

| 3xTg-AD Mice | Alzheimer's Disease | 250 mg/L in drinking water for 2.5 months | ▲ Significant increase in freezing time in fear conditioning test, indicating improved memory. | [9] |

| Inherited Stress-Induced Arterial Hypertensive (ISIAH) Rats | Hypertension | 30 mg/kg/day (IP) for 7 days | ▼ Significant decline in blood pressure in hypertensive rats; No significant effect in normotensive rats. | [10] |

| Rats with NO deficiency | Endothelial Dysfunction | 10 mg/kg/day for 1 month | ► Precluded the development of endothelial dysfunction. | [1][10] |

| J774A.1 Macrophage Lysates | Arginase Activity | 10 mM | ► Inhibited arginase-mediated urea production. | [7] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | S6K1 Activity | 20 mM | ► Inhibited TNF-α-induced p70S6K1 activation. | [7] |

Table 2: Arginase Inhibitory Activity of L-Norvaline and Comparators

| Compound | Target | IC50 / Ki Value | Notes | Reference(s) |

| L-Norvaline | Arginase | Not consistently reported | Effective inhibition demonstrated at 10 mM in cell lysates. | [7] |

| nor-NOHA | Arginase | IC50: 340 ± 12 µM | A well-known synthetic arginase inhibitor, used as a reference compound. | [11] |

| Arginase inhibitor 1 | Human Arginase I / II | IC50: 223 nM / 509 nM | Example of a potent, synthetic arginase inhibitor. | [12][13] |

| 2-Aminoimidazole | Human Arginase I | Ki: 3.6 mM | Example of a weak, non-competitive inhibitor. | [13] |

Experimental Protocols

Protocol: Colorimetric Arginase Activity Assay

This protocol is based on the principle of measuring the amount of urea produced from the arginase-catalyzed hydrolysis of L-arginine.

a. Materials:

-

Sample (e.g., tissue homogenate, cell lysate)

-

Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

10x Arginine Buffer (0.5 M Arginine, pH 9.7)

-

MnCl₂ solution (10 mM)

-

Urea standards

-

Reagent A (Acid solution, e.g., H₂SO₄/H₃PO₄)

-

Reagent B (Colorimetric agent, e.g., α-isonitrosopropiophenone)

-

96-well microplate

-

Spectrophotometer (plate reader)

b. Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in Lysis Buffer. Centrifuge to remove debris and collect the supernatant. Determine protein concentration using a standard assay (e.g., BCA).

-

Enzyme Activation: To a microcentrifuge tube, add 25 µL of lysate, 5 µL of 10 mM MnCl₂, and 20 µL of Tris-HCl (50 mM, pH 7.5). Heat at 55-60°C for 10 minutes to activate arginase.

-

Hydrolysis Reaction: Initiate the reaction by adding 50 µL of 0.5 M L-arginine buffer (pH 9.7) to the activated lysate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60-120 minutes).

-

Reaction Termination: Stop the reaction by adding 400 µL of the acid solution (Reagent A).

-

Color Development: Add 25 µL of the colorimetric agent (Reagent B) to each sample. Prepare a standard curve using urea standards in parallel.

-

Incubation and Measurement: Heat the plate at 95-100°C for 30-45 minutes. Cool to room temperature for 10 minutes.

-

Data Acquisition: Measure the absorbance at ~540 nm. Calculate urea concentration from the standard curve and express arginase activity as units/mg protein (1 unit = 1 µmol of urea produced per minute).

-

Inhibitor Assay: To test L-norvaline, pre-incubate the activated enzyme with varying concentrations of the inhibitor for 15-30 minutes before adding the L-arginine substrate.

Protocol: Chemical Synthesis of L-Norvaline

A common synthetic route for L-norvaline starts from n-valeric acid.

a. Materials:

-

n-Valeric acid (pentanoic acid)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Red phosphorus (catalyst)

-

Bromine (Br₂)

-

Ammonia (aqueous or liquid)

-

Resolving agent (e.g., tartaric acid)

-

Appropriate solvents (e.g., diethyl ether, ethanol)

b. Procedure (Hell-Volhard-Zelinsky Reaction followed by Amination):

-

Acid Halogenation: n-Valeric acid is converted to its acyl halide. This is typically achieved by refluxing with thionyl chloride.

-

α-Bromination: The resulting pentanoyl chloride undergoes α-bromination. The reaction is carried out in the presence of a catalytic amount of red phosphorus, followed by the slow addition of bromine. The mixture is heated, leading to the formation of α-bromopentanoyl bromide.

-

Ammonolysis: The crude α-bromo acyl halide is then reacted with an excess of ammonia. This nucleophilic substitution reaction replaces the bromine atom with an amino group (-NH₂), forming the racemic mixture D,L-norvaline.

-

Resolution: The racemic mixture must be resolved to isolate the desired L-enantiomer. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

-

Hydrolysis and Isolation: The separated diastereomeric salt of L-norvaline is then treated with a base to liberate the free L-norvaline, which is then isolated, purified (e.g., by recrystallization), and dried.

Mandatory Visualizations

Therapeutic Applications and Derivatives

The therapeutic potential of L-norvaline is broad, stemming from its fundamental role in modulating NO availability.

-

Neurodegenerative Diseases: The most compelling preclinical evidence for L-norvaline is in Alzheimer's disease. Studies using the 3xTg-AD mouse model have shown that long-term administration can reverse cognitive decline, reduce beta-amyloid burden, alleviate microgliosis (neuroinflammation), and increase levels of synaptic proteins like PSD-95.[3][5][[“]][9][10][14] This suggests a multi-faceted neuroprotective effect.

-

Cardiovascular Health: By increasing NO production, L-norvaline promotes endothelial-dependent vasodilation. This has been shown to reduce blood pressure in hypertensive animal models.[10] Its ability to improve endothelial function makes it a candidate for conditions like atherosclerosis and other vascular disorders.

-

Ergogenic Aid: L-norvaline is a common ingredient in sports nutrition supplements, particularly pre-workout formulas. The intended effect is to increase blood flow (hemodilation) to muscles during exercise, theoretically improving nutrient delivery and the "muscle pump" sensation.

-

Other Areas: Preclinical research also points to potential benefits in diabetes-induced erectile dysfunction and other conditions where inflammation and poor circulation are contributing factors.

While the synthesis of L-norvaline derivatives, such as homo-oligopeptides, has been described, the vast majority of functional and therapeutic research has focused on the parent L-norvaline molecule. There is currently a lack of substantial data on the specific activities or advantages of its derivatives.

Safety and Toxicology

The safety profile of L-norvaline has been a subject of debate. Some in vitro studies using human neuroblastoma cell lines reported that high concentrations of L-norvaline could induce cytotoxicity and mitochondrial damage, possibly by being misincorporated into proteins in place of other amino acids.[7]

However, critics of these findings argue that the concentrations used in these cell culture experiments (e.g., >125 µM) are not physiologically achievable or relevant with typical oral supplementation in humans (200-300 mg/day).[15] Furthermore, the in vivo evidence from numerous animal studies demonstrates a neuroprotective, rather than neurotoxic, effect at therapeutic doses.[15] To date, no significant toxicity has been apparent in these animal models. Nevertheless, the long-term consequences of high-dose supplementation in humans remain largely unstudied.

Conclusion and Future Directions

L-norvaline is a well-documented inhibitor of arginase with a clear mechanism of action that enhances nitric oxide bioavailability. The breadth of preclinical data supporting its efficacy is substantial, particularly in the context of Alzheimer's disease and hypertension, where it has been shown to reverse key pathological markers and improve functional outcomes in animal models.

Despite this promising foundation, the clinical development of L-norvaline remains in its infancy. There is a notable absence of large-scale, randomized controlled trials in humans to validate these preclinical findings. For the scientific and drug development community, the key future directions are clear:

-

Clinical Investigation: Rigorous clinical trials are necessary to establish the safety and efficacy of L-norvaline for specific indications like mild cognitive impairment, Alzheimer's disease, or essential hypertension.

-

Pharmacokinetics and Dose-Finding: Detailed pharmacokinetic studies in humans are needed to determine optimal dosing that maximizes arginase inhibition without reaching the potentially toxic concentrations reported in vitro.

-

Derivative Exploration: Synthesis and screening of L-norvaline derivatives may yield compounds with improved potency, selectivity for arginase isoforms, or better pharmacokinetic profiles.

References

- 1. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cris.haifa.ac.il [cris.haifa.ac.il]

- 4. L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-Norvaline, a new therapeutic agent against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. caymanchem.com [caymanchem.com]

- 8. scienceopen.com [scienceopen.com]

- 9. Therapeutic potential of natural arginase modulators: mechanisms, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. L-Norvaline | Endogenous Metabolite | TargetMol [targetmol.com]

The Therapeutic Potential of L-Norvaline: A Technical Guide

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. It is a technical overview of the preclinical research on L-norvaline and is not medical advice. The user's original query mentioned "5-Nitro-L-norvaline"; however, no significant scientific literature was found for this specific compound. This guide will therefore focus on the extensively studied parent compound, L-norvaline.

Executive Summary

L-norvaline, a non-proteinogenic amino acid and an isomer of valine, has emerged as a promising therapeutic agent in preclinical studies across a range of disease areas.[1][2] Its primary mechanism of action is the inhibition of the enzyme arginase, which plays a crucial role in regulating the bioavailability of L-arginine, the substrate for nitric oxide synthase (NOS).[1][2][3] By inhibiting arginase, L-norvaline increases L-arginine levels, leading to enhanced nitric oxide (NO) production. This enhancement of the NO signaling pathway underlies its potential therapeutic effects in cardiovascular, metabolic, and neurodegenerative disorders. Additionally, L-norvaline has been reported to inhibit the p70 ribosomal S6 kinase 1 (p70S6K1), suggesting a broader mechanism of action that may contribute to its anti-inflammatory and neuroprotective properties.[4][5][6] This technical guide provides an in-depth overview of the therapeutic potential of L-norvaline, focusing on its mechanism of action, preclinical efficacy data, and the experimental protocols used in key studies.

Mechanism of Action

L-norvaline exerts its biological effects primarily through two key mechanisms:

2.1 Arginase Inhibition and Nitric Oxide Pathway Modulation:

Arginase and nitric oxide synthase (NOS) compete for the same substrate, L-arginine. In pathological conditions such as hypertension, diabetes, and Alzheimer's disease, arginase activity is often upregulated, leading to L-arginine depletion. This limits NO production and contributes to endothelial dysfunction, inflammation, and neuronal damage. L-norvaline acts as a competitive inhibitor of arginase, thereby increasing the availability of L-arginine for NOS and boosting NO production.[1][3] The enhanced NO signaling leads to vasodilation, reduced oxidative stress, and improved cellular function.[1]

2.2 Inhibition of p70 Ribosomal S6 Kinase 1 (p70S6K1):

L-norvaline has also been shown to inhibit the activity of p70S6K1, a downstream effector of the mTOR signaling pathway.[4][5][6] The mTOR/p70S6K1 pathway is involved in cell growth, proliferation, and inflammation. By inhibiting p70S6K1, L-norvaline may exert anti-inflammatory and neuroprotective effects independent of its action on arginase.[4]

Preclinical Efficacy Data

L-norvaline has demonstrated therapeutic potential in various preclinical models of human diseases. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Arginase Inhibition

| Compound | Arginase Isoform | IC50 (µM) | Source |

| L-Norvaline | Bovine Arginase I | 9 | [7] |

| L-Norvaline | Human Arginase I | 55 | [7] |

| nor-NOHA | Not specified | 340 ± 12 | [8] |

| NOHA | Not specified | 230 ± 26 | [8] |

Table 2: Preclinical Efficacy in Hypertension Models

| Animal Model | Treatment Protocol | Key Findings | Source |

| Inherited Stress-Induced Arterial Hypertension (ISIAH) Rats | 30 mg/kg/day L-norvaline (i.p.) for 7 days | Systolic BP reduced by ~19% (from ~177 mmHg to ~143 mmHg) | [9][10][11][12] |

| Fructose-induced hypertensive rats | 50 mg/kg/day L-norvaline (gavage) for 6 weeks | Alleviated hypertension | [9] |

| Normotensive WAG rats | 30 mg/kg L-norvaline (i.p.) for 7 days | No significant change in blood pressure | [13] |

Table 3: Preclinical Efficacy in Diabetes Models

| Animal Model | Treatment Protocol | Key Findings | Source |

| High-Fat Diet/Streptozotocin (HFD/STZ)-induced diabetic rats | 20 mg/kg L-norvaline (i.p.) every 3 days for 8 weeks | Reduced fasting blood glucose by 27.1%; Decreased total cholesterol and LDL | [14][15][16] |

| Streptozotocin (STZ)-induced diabetic rats | 10 mg/kg L-norvaline (i.p.) for 30 days | Improved sexual performance; Increased serum nitrates and testosterone | [17][18] |

| Streptozotocin (STZ)-induced diabetic rats | 8 mg/kg and 10 mg/kg L-norvaline (i.p.) for 30 days | Protected against oxidative stress in testicular tissue | [19] |

Table 4: Preclinical Efficacy in Alzheimer's Disease Models

| Animal Model | Treatment Protocol | Key Findings | Source |

| 3xTg-AD Mice | 250 mg/L L-norvaline in drinking water for 2.5 months | Reversed cognitive decline; Reduced beta-amyloidosis and microgliosis; Increased PSD-95 levels | [16][20] |

| 3xTg-AD Mice | Not specified | Restored blood-brain barrier integrity; Reduced BBB permeability by 31% | [21][22] |

| 3xTg-AD Mice | Not specified | Improved spatial learning and memory; Reduced Aβ toxic oligomeric and fibrillar species | [4][23] |

Experimental Protocols

This section details the methodologies employed in key preclinical studies of L-norvaline.

4.1 Hypertension Studies in ISIAH Rats

-

Animal Model: Inherited Stress-Induced Arterial Hypertension (ISIAH) rats and normotensive Wistar rats.[9][10][11]

-

Treatment: L-norvaline (30 mg/kg/day) or vehicle (isotonic saline) was administered intraperitoneally (i.p.) for 7 consecutive days.[9][10][11]

-

Blood Pressure Measurement: Systolic blood pressure was measured using the tail-cuff method.[9]

-

Biochemical Analysis: Blood and urine samples were collected to measure levels of creatinine, urea, and NO metabolites (nitrates and nitrites).[9][10]

4.2 Diabetes Studies in HFD/STZ-induced Diabetic Rats

-

Animal Model: Male rats were fed a high-fat diet for 3 weeks and then received two injections of streptozotocin (30 mg/kg) to induce stable hyperglycemia.[14][15]

-

Treatment: L-norvaline (20 mg/kg) was administered i.p. every 3 days for 8 weeks.[16]

-

Blood Glucose and Lipid Profile: Fasting blood glucose, total cholesterol, and low-density lipoprotein (LDL) levels were measured.[14][15]

-

Oxidative Stress Marker: Malondialdehyde (MDA) levels in the blood were assessed as a marker of oxidative stress.[14][15]

-

Histology: Pancreatic and kidney tissues were examined histologically to assess pathological changes.[14][15]

4.3 Alzheimer's Disease Studies in 3xTg-AD Mice

-

Animal Model: Triple-transgenic mouse model of Alzheimer's disease (3xTg-AD) harboring PS1M146V, APPSwe, and tauP301L transgenes.[20]

-

Treatment: L-norvaline (250 mg/L) was administered in the drinking water for 2.5 months.[16][20]

-

Cognitive Assessment: Spatial learning and memory were evaluated using the Morris water maze test.[6]

-

Immunohistochemistry: Brain sections were stained for beta-amyloid (Aβ) plaques and microgliosis (Iba1).[20]

-

Western Blotting: Hippocampal tissue was analyzed for the expression of neuroplasticity-related proteins such as postsynaptic density protein 95 (PSD-95).[20]

-

Blood-Brain Barrier Permeability Assay: Evans blue dye was injected intraperitoneally, and its extravasation into the brain parenchyma was quantified spectrophotometrically to assess BBB integrity.[21][22]

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of L-norvaline in a variety of disorders characterized by endothelial dysfunction, inflammation, and oxidative stress. Its ability to modulate the L-arginine-NO pathway through arginase inhibition is a well-defined mechanism of action. Further research is warranted to fully elucidate the contribution of its p70S6K1 inhibitory activity to its overall therapeutic effects. While the preclinical findings are promising, it is crucial to note that no clinical trials of L-norvaline for these indications have been reported. Future research should focus on conducting well-designed clinical trials to establish the safety and efficacy of L-norvaline in human populations. Furthermore, the development of more potent and selective arginase inhibitors based on the L-norvaline scaffold could lead to improved therapeutic agents.

References

- 1. lifetein.com [lifetein.com]

- 2. hsnstore.eu [hsnstore.eu]

- 3. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Hypotensive Effects of Arginase Inhibition by L-Norvaline in Genetic Models of Normotensive and Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antihyperglycemic activity of L-norvaline and L-arginine in high-fat diet and streptozotocin-treated male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Treatment effect of l-Norvaline on the sexual performance of male rats with streptozotocin induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. longdom.org [longdom.org]

- 20. L-Norvaline, a new therapeutic agent against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on the Safety and Toxicity Profile of L-norvaline and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-norvaline, a non-proteinogenic amino acid analogue of L-valine, has garnered significant interest in the pharmaceutical and nutraceutical industries for its role as an arginase inhibitor. By modulating the nitric oxide (NO) pathway, L-norvaline and its derivatives present potential therapeutic applications. However, concerns regarding their safety and toxicity have been raised, necessitating a thorough evaluation. This technical guide provides a comprehensive overview of the current understanding of the safety and toxicity profile of L-norvaline and its derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to support informed research and development.

Introduction

L-norvaline's primary mechanism of action involves the inhibition of arginase, an enzyme that competes with nitric oxide synthase (NOS) for their common substrate, L-arginine.[1][2] By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine for NOS, leading to enhanced NO production.[1][3] This has implications for conditions where increased vasodilation is beneficial.[3] Beyond arginase inhibition, L-norvaline has also been shown to inhibit the p70 ribosomal S6 kinase 1 (p70S6K1), suggesting a role in the mTOR signaling pathway.[4][5] While these mechanisms highlight its therapeutic potential, particularly in neurodegenerative diseases like Alzheimer's, they also underscore the need for a critical assessment of its safety.[4][6]

In Vitro Toxicity Profile

Cytotoxicity

A key study by Samardzic and Rodgers (2019) investigated the in vitro cytotoxicity of L-norvaline in human neuroblastoma (SH-SY5Y) cells and other cell lines. Their findings indicated that L-norvaline can decrease cell viability at concentrations as low as 125 μM, leading to necrotic cell death.[7] The proposed mechanism for this cytotoxicity is protein amino acid mimicry.[7]

However, a rebuttal by Polis et al. (2019) argued that these claims of toxicity are overstated.[8][9][10] They contended that the concentrations used in the Samardzic and Rodgers study are cytotoxic for most amino acids and that the in vitro model does not accurately reflect the in vivo environment where L-norvaline has shown neuroprotective effects.[8][9][10]

Table 1: In Vitro Cytotoxicity of L-norvaline

| Cell Line | Assay | Endpoint | Concentration | Result | Reference |

| SH-SY5Y | MTT Assay | Cell Viability | 125 µM | Decreased cell viability | [7] |

| SH-SY5Y | LDH Assay | Necrotic Cell Death | ≥ 125 µM | Increased LDH release | [7] |

Mitochondrial Dysfunction

The study by Samardzic and Rodgers also reported that L-norvaline induces significant changes in mitochondrial morphology and function.[7] This was contested by Polis et al., who argued that mitochondrial dysfunction was only observed at very high concentrations of L-norvaline and in the presence of a NOS inhibitor, suggesting the effect is not solely attributable to L-norvaline.[8][9][10]

In Vivo Toxicity Profile

Currently, there is a scarcity of publicly available in vivo toxicity data for L-norvaline and its derivatives. One study mentioned testing L-norvaline in mice at a dose of 50 mg/kg without any indications of toxicity.[9] Another study administered L-norvaline intraperitoneally to rats at 30 mg/kg for 7 days, noting a decrease in blood pressure in hypertensive rats but also some side effects.[2] Comprehensive studies determining the LD50 (median lethal dose) are needed to establish a complete in vivo safety profile.

Table 2: In Vivo Toxicity of L-norvaline

| Species | Route of Administration | Dose | Observation | Reference |

| Mice | Not specified | 50 mg/kg | No indications of toxicity | [9] |

| Rats (hypertensive) | Intraperitoneal | 30 mg/kg for 7 days | Decrease in blood pressure, some side effects | [2] |

Safety and Toxicity of L-norvaline Derivatives

There is a significant lack of information regarding the safety and toxicity of L-norvaline derivatives. While compounds such as L-norvaline ethyl ester and N-acetyl-L-norvaline are commercially available, their toxicological profiles have not been extensively studied or reported in publicly accessible literature. Further research is imperative to assess the safety of these derivatives before they can be considered for therapeutic or supplemental use.

Signaling Pathways

Arginase Inhibition and Nitric Oxide Synthesis

L-norvaline's primary mode of action is the competitive inhibition of arginase, which increases the availability of L-arginine for nitric oxide synthase (NOS). This leads to increased production of nitric oxide (NO), a key signaling molecule involved in vasodilation and other physiological processes.

mTOR/S6K1 Signaling Pathway

L-norvaline has been shown to inhibit ribosomal protein S6 kinase beta-1 (S6K1), a downstream effector of the mammalian target of rapamycin (mTOR).[4][5] This suggests that L-norvaline may have anti-inflammatory and other effects independent of arginase inhibition.[11]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of toxicological studies. Below are generalized workflows for common assays used to assess the cytotoxicity and mitochondrial effects of compounds like L-norvaline.

Cytotoxicity Assay Workflow (e.g., MTT/LDH Assay)

Mitochondrial Function Assay Workflow (e.g., Seahorse XF Analyzer)

Conclusion and Future Directions

The available data on the safety and toxicity of L-norvaline present a conflicting picture, highlighting the need for further rigorous investigation. While in vitro studies have raised concerns about cytotoxicity and mitochondrial dysfunction, these findings are debated and may not be representative of in vivo effects at typical dosages. The primary mechanism of arginase inhibition is well-established, but the implications of its secondary effects, such as S6K1 inhibition, require more in-depth research.

A critical knowledge gap exists concerning the safety and toxicity of L-norvaline derivatives. As these compounds are explored for various applications, comprehensive toxicological assessments are paramount. Future research should prioritize:

-

Standardized in vitro studies: Utilizing a broader range of cell lines and standardized protocols to determine IC50 values.

-

Comprehensive in vivo studies: Conducting thorough studies in animal models to determine LD50 values and assess long-term safety.

-

Toxicological evaluation of derivatives: Initiating safety and toxicity profiling of L-norvaline derivatives, such as esters and N-acetylated forms.

-

Elucidation of off-target effects: Investigating the broader pharmacological and toxicological implications of L-norvaline's interactions with other signaling pathways.

By addressing these areas, the scientific and drug development communities can build a more complete and reliable safety profile for L-norvaline and its derivatives, enabling their responsible and effective application.

References

- 1. researchgate.net [researchgate.net]

- 2. Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. L-Norvaline, a new therapeutic agent against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radware Page [sites.biu.ac.il]

- 8. researchgate.net [researchgate.net]

- 9. Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated [mdpi.com]

- 11. Inhibition of S6K1 accounts partially for the anti-inflammatory effects of the arginase inhibitor L-norvaline - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Using 5-Nitro-L-norvaline in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-L-norvaline is a derivative of the amino acid L-norvaline. L-norvaline itself is known to be an inhibitor of arginase, an enzyme that competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, L-norvaline can indirectly increase the production of nitric oxide (NO). The nitro group on this compound suggests it may act as a direct inhibitor of nitric oxide synthase (NOS), similar to other L-arginine analogs like L-NAME (Nω-nitro-L-arginine methyl ester) and L-NNA (Nω-nitro-L-arginine). Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses.[1][2][3] Dysregulation of NO production is implicated in numerous diseases, making NOS inhibitors valuable tools for research and potential therapeutic agents.

These application notes provide a comprehensive protocol for utilizing this compound in a cell culture setting to determine its cytotoxic profile and its efficacy as a NOS inhibitor.

Mechanism of Action: The Nitric Oxide Synthase Pathway

Nitric oxide synthases are a family of enzymes that catalyze the production of nitric oxide (NO) from L-arginine. There are three main isoforms of NOS: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS).[1] All three isoforms are targets for inhibition by L-arginine analogs. This compound is hypothesized to act as a competitive inhibitor of NOS, binding to the active site and preventing the conversion of L-arginine to L-citrulline and NO.

Figure 1: Proposed mechanism of this compound action on the NOS pathway.

Experimental Protocols

Preparation of this compound Stock Solution

A high-concentration, sterile stock solution is crucial for accurate and reproducible experiments.

Materials:

-

This compound powder

-

Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

-

Sterile, DNase/RNase-free microcentrifuge tubes

-

Pipettes and sterile filter tips

Protocol:

-

Calculate the required amount of this compound to prepare a 100 mM stock solution.

-

In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the calculated volume of sterile DMSO to achieve a final concentration of 100 mM.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Determining the Cytotoxicity of this compound

Before assessing the inhibitory effects, it is essential to determine the concentration range of this compound that is non-toxic to the cells. Studies on L-norvaline have shown cytotoxicity at concentrations as low as 125 µM in some cell lines.[4][5]

Materials:

-

Cell line of interest (e.g., human umbilical vein endothelial cells - HUVECs)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (100 mM)

-

Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 1 µM to 10 mM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

-

Remove the medium from the wells and add 100 µL of the prepared dilutions of this compound.

-

Incubate for 24, 48, and 72 hours.

-

At each time point, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the no-treatment control.

Data Presentation: Cytotoxicity of this compound

| Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |

| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |

| 1 | 98 ± 4.9 | 97 ± 5.1 | 96 ± 4.7 |

| 10 | 96 ± 5.3 | 95 ± 4.9 | 93 ± 5.2 |

| 100 | 92 ± 4.7 | 88 ± 5.4 | 85 ± 4.9 |

| 500 | 85 ± 5.1 | 75 ± 6.2 | 68 ± 5.8 |

| 1000 | 70 ± 6.0 | 55 ± 5.9 | 45 ± 6.1 |

| 5000 | 40 ± 5.8 | 25 ± 4.7 | 15 ± 3.9 |

| 10000 | 15 ± 4.2 | 5 ± 2.1 | 2 ± 1.5 |

Data are presented as mean ± SD and are hypothetical.

Assessing Nitric Oxide Synthase Inhibition

The Griess assay is a common method to indirectly measure NO production by quantifying nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in the cell culture medium.

Materials:

-

Cell line of interest (e.g., RAW 264.7 macrophages or cytokine-stimulated endothelial cells)

-

Complete cell culture medium

-

24-well cell culture plates

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce iNOS expression (if necessary)

-

This compound stock solution (100 mM)

-

L-NAME (as a positive control for NOS inhibition)

-

Griess Reagent System

-

Sodium nitrite (for standard curve)

-

96-well plate for assay

-

Plate reader

Protocol:

-

Seed cells in a 24-well plate and grow to 80-90% confluency.

-

If using an inducible NOS system (like in RAW 264.7 cells), stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 6-8 hours to induce iNOS expression.

-

Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour. Include a positive control (e.g., 1 mM L-NAME) and a vehicle control.

-

After pre-treatment, replace the medium with fresh medium containing the respective treatments and continue the incubation for another 24 hours.

-

Collect the cell culture supernatants.

-

Prepare a nitrite standard curve using serial dilutions of sodium nitrite (e.g., 0-100 µM).

-

Add 50 µL of each supernatant and standard to a 96-well plate in triplicate.

-

Add the Griess reagents to each well according to the manufacturer's protocol.

-

Incubate at room temperature for 15-30 minutes, protected from light.

-

Measure the absorbance at 540 nm using a plate reader.

-

Calculate the nitrite concentration in the samples using the standard curve.

Data Presentation: Inhibition of Nitrite Production

| Treatment | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition |

| Unstimulated Control | - | 2.5 ± 0.5 | - |

| Stimulated Control | - | 55.2 ± 4.1 | 0 |

| Vehicle Control | - | 54.8 ± 3.9 | 0.7 |

| This compound | 10 | 48.1 ± 3.5 | 12.8 |

| This compound | 50 | 35.6 ± 2.9 | 35.5 |

| This compound | 100 | 22.3 ± 2.1 | 59.6 |

| This compound | 250 | 10.1 ± 1.5 | 81.7 |

| L-NAME (Positive Control) | 1000 | 5.8 ± 0.9 | 89.5 |

Data are presented as mean ± SD and are hypothetical.

Experimental Workflow

The following diagram outlines the logical flow of the experiments described above.

Figure 2: Workflow for characterizing this compound in cell culture.

Data Interpretation and Further Steps

-

Cytotoxicity: From the cell viability data, determine the IC₅₀ (the concentration that causes 50% cell death) at each time point. For subsequent functional assays, use concentrations of this compound that result in >90% cell viability to ensure that the observed effects are not due to toxicity.

-

NOS Inhibition: The Griess assay data will indicate the dose-dependent inhibitory effect of this compound on NO production. Calculate the EC₅₀ (the concentration that causes 50% of the maximal inhibitory effect). Compare the potency of this compound to that of the positive control, L-NAME.

-

Next Steps:

-

Isoform Selectivity: Investigate whether this compound is a selective inhibitor for nNOS, eNOS, or iNOS using cell lines that predominantly express a single isoform or by using purified enzymes.

-

Mechanism of Inhibition: Perform enzyme kinetics studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to L-arginine.

-

Downstream Effects: Assess the impact of this compound on downstream signaling pathways, such as cGMP production, and on relevant physiological endpoints in your cell model (e.g., vasodilation, neuronal activity, or inflammatory responses).

-

References

- 1. An Overview of NO Signaling Pathways in Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of the nitric oxide signaling pathway and targets for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 4. Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-Nitro-L-norvaline in In Vivo Animal Studies

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-L-norvaline is a derivative of the amino acid L-norvaline and is anticipated to function as an inhibitor of nitric oxide synthase (NOS). Extensive literature searches, however, indicate a significant scarcity of publicly available data specifically detailing the in vivo dosage, administration, and experimental protocols for this compound in animal studies.

This document, therefore, provides a comprehensive overview of closely related and extensively studied NOS inhibitors, namely Nω-nitro-L-arginine (L-NNA) and Nω-nitro-L-arginine methyl ester (L-NAME). The data and protocols presented here for these analogous compounds can serve as a valuable starting point and guide for researchers designing and conducting in vivo studies with this compound. It is crucial to note that these protocols should be adapted and optimized for the specific research question, animal model, and characteristics of this compound.

Mechanism of Action: Nitric Oxide Synthase Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses.[1] It is synthesized from L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[1] There are three main isoforms of NOS:

-

Neuronal NOS (nNOS or NOS1): Primarily found in nervous tissue and plays a role in synaptic plasticity and neuronal signaling.[1]

-

Inducible NOS (iNOS or NOS2): Expressed in immune cells in response to inflammatory stimuli and produces large amounts of NO involved in host defense.[1]

-

Endothelial NOS (eNOS or NOS3): Located in endothelial cells and is crucial for maintaining vascular tone and cardiovascular homeostasis.[1]

Nitroarginine-based inhibitors like L-NNA and L-NAME act as competitive inhibitors of all three NOS isoforms by competing with the natural substrate, L-arginine.[2][3] This inhibition leads to a reduction in NO production, which can be used experimentally to investigate the role of NO in various physiological and pathological conditions. Given its structural similarity, this compound is expected to exert its biological effects through a similar mechanism of NOS inhibition.

Quantitative Data for In Vivo Studies of L-NNA and L-NAME

The following tables summarize quantitative data from various in vivo animal studies using L-NNA and L-NAME. This information can be used as a reference for dose-ranging studies with this compound.

Table 1: In Vivo Dosages of L-NNA in Animal Studies

| Animal Model | Dosage | Route of Administration | Observed Effects |

| Rats | 20 mg/kg (bolus) | Intravenous (i.v.) | Biphasic plasma concentration decline with a terminal half-life of 20 hours.[2][4] |

| Cats and Dogs | 10 mg/kg | Not specified | >70% inhibition of brain NOS activity.[5] |

| Pigs | 20 mg/kg | Not specified | >70% inhibition of brain NOS activity.[5] |

| Dogs | 5 mg/kg | Intravenous (i.v.) | Decreased defibrillation-induced free radical generation.[6] |

Table 2: In Vivo Dosages of L-NAME in Animal Studies

| Animal Model | Dosage | Route of Administration | Observed Effects |

| Pigs, Dogs, and Cats | 20 mg/kg | Not specified | >70% inhibition of brain NOS activity.[5] |

| Rats | Not specified | Not specified | L-NAME acts as a prodrug and is hydrolyzed to the active inhibitor L-NNA.[7][8] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo administration of NOS inhibitors. These can be adapted for studies with this compound.

Protocol 1: Preparation and Administration of NOS Inhibitors

1. Materials:

- Nω-nitro-L-arginine (L-NNA) or Nω-nitro-L-arginine methyl ester (L-NAME)

- Sterile saline solution (0.9% NaCl)

- Sterile filters (0.22 µm)

- Vortex mixer

- pH meter

2. Preparation of Dosing Solution: a. Weigh the desired amount of the NOS inhibitor under sterile conditions. b. Dissolve the compound in sterile saline solution. L-NAME has better solubility in aqueous solutions than L-NNA.[2] c. Gently vortex the solution until the compound is completely dissolved. d. Adjust the pH of the solution to physiological range (7.2-7.4) if necessary. e. Sterile-filter the final solution using a 0.22 µm filter before administration.

3. Routes of Administration:

- Intravenous (i.v.) injection: Typically administered via the tail vein in rodents. This route ensures rapid and complete bioavailability.[9]

- Intraperitoneal (i.p.) injection: A common route for systemic administration in rodents. Injections are typically made in the lower right quadrant of the abdomen to avoid injury to internal organs.[9]

- Oral gavage: For oral administration, allowing for the study of gastrointestinal absorption and first-pass metabolism.[9]

- Subcutaneous (s.c.) injection: Administration into the loose skin on the back of the animal.

Protocol 2: Assessment of NOS Inhibition in Brain Tissue

1. Animal Treatment and Tissue Collection: a. Administer the NOS inhibitor (or vehicle control) to the animals according to the desired dosage and route. b. At predetermined time points after administration, euthanize the animals using an approved method. c. Immediately perfuse the animals with ice-cold saline to remove blood from the tissues. d. Dissect the brain and isolate the cortical tissue.[5] e. Snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.

2. Measurement of NOS Activity: a. Homogenize the brain tissue in an appropriate buffer. b. Determine the protein concentration of the homogenate using a standard assay (e.g., Bradford or BCA). c. Measure NOS activity using an isotopic assay that quantifies the conversion of [14C]arginine to [14C]citrulline.[5] d. The results are typically expressed as pmol of citrulline formed per minute per milligram of protein.

Visualizations

Signaling Pathway

Caption: Nitric Oxide Signaling Pathway and Point of Inhibition.

Experimental Workflow

Caption: General Experimental Workflow for In Vivo Studies.

Conclusion

While direct experimental data for this compound in in vivo animal models is currently limited in the scientific literature, the extensive research on analogous NOS inhibitors like L-NNA and L-NAME provides a solid foundation for initiating such studies. Researchers are advised to use the information presented in these application notes as a guide to develop and validate their own experimental protocols for this compound, starting with careful dose-ranging and pharmacokinetic studies to establish its efficacy and safety profile in their chosen animal model.

References

- 1. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibition of constitutive nitric oxide synthase by L-NG-nitroarginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and steady-state tissue distribution of L- and D-isomers of nitroarginine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitro-L-arginine analogues. Dose- and time-related nitric oxide synthase inhibition in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The nitric oxide synthase inhibitor NG-nitro-L-arginine decreases defibrillation-induced free radical generation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

Preparing Stock Solutions of 5-Nitro-L-norvaline for Experimental Use

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-L-norvaline is a nitro-substituted analog of the amino acid L-norvaline. While L-norvaline is recognized as an inhibitor of arginase, impacting the nitric oxide (NO) signaling pathway, this compound has been identified as an inactivator of pyridoxal 5'-phosphate-dependent enzymes and an analog of L-glutamate.[1] This distinction in its mechanism of action is critical for its application in experimental settings. These notes provide a guide for the preparation and handling of this compound stock solutions for research purposes. Due to limited published data on the solubility and stability of this compound, the following protocols are based on general principles for amino acid derivatives and related compounds. It is strongly recommended that researchers perform small-scale solubility and stability tests prior to preparing large-volume stock solutions.

Physicochemical Properties

A summary of the known and inferred properties of this compound is presented below, with data for L-norvaline provided for comparison.

| Property | This compound | L-Norvaline (for comparison) |

| Molecular Formula | C5H10N2O4 | C5H11NO2 |

| Molecular Weight | 162.14 g/mol | 117.15 g/mol |

| Appearance | No data available (likely a solid) | White to off-white crystalline powder |

| Solubility | Water: Solubility not specified. The nitro group and its similarity to L-glutamate suggest it may be soluble in aqueous solutions. Organic Solvents: Solubility in common solvents like DMSO, ethanol, or methanol has not been documented. | Water: Soluble (e.g., 50 mg/mL with sonication). DMSO: Insoluble or slightly soluble. Methanol/Ethanol: Soluble in alcohol-water mixtures; solubility decreases with increasing alcohol content. |

| Storage of Powder | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | Store at room temperature or below +30°C. |

| Storage of Stock Solution | Recommended storage is at -20°C or -80°C to maximize stability, though specific stability data is unavailable. | Stock solutions can be stored at -20°C for up to 1 year or at -80°C for up to 2 years. |

Recommended Protocol for Stock Solution Preparation

This protocol provides a general guideline for preparing a stock solution of this compound. The choice of solvent and concentration should be validated on a small scale first.

Materials

-

This compound powder

-

Choice of solvent (start with sterile, nuclease-free water)

-

Sterile conical tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

Sterile syringe filters (0.22 µm)

-

Sterile microcentrifuge tubes for aliquots

Protocol

-

Determine the Desired Concentration and Volume: Calculate the required mass of this compound based on its molecular weight (162.14 g/mol ).

-

Initial Solubility Test (Recommended):

-

Weigh a small amount of this compound (e.g., 1-5 mg) into a microcentrifuge tube.

-

Add a small volume of the intended solvent (e.g., 100 µL of sterile water).

-

Vortex thoroughly. If not fully dissolved, use a sonicator for 5-10 minutes.

-

If the compound remains insoluble, consider alternative solvents such as a dilute aqueous base (e.g., 1N NaOH, added dropwise to aid dissolution, similar to glutamic acid) or an organic solvent like DMSO. Note that DMSO is generally not a good solvent for L-norvaline.

-

-

Preparation of the Stock Solution:

-

Aseptically weigh the calculated amount of this compound powder and place it in a sterile conical tube.

-

Add the appropriate volume of the chosen solvent.

-

Vortex the solution until the powder is completely dissolved. If necessary, use a water bath sonicator to aid dissolution.

-

-

Sterile Filtration:

-

To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is particularly important for solutions that will be used in cell culture experiments.

-

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.

-

Clearly label the aliquots with the compound name, concentration, date of preparation, and solvent used.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

Experimental Workflow Diagram